H-Ala-oipr hcl

Description

BenchChem offers high-quality H-Ala-oipr hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Ala-oipr hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

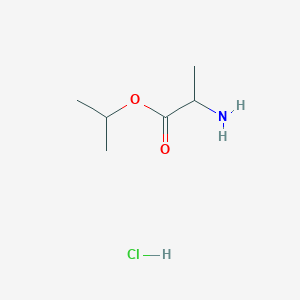

propan-2-yl 2-aminopropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQKNCSWDMGPOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview and Significance in Chemical and Biochemical Sciences

Contextualization of L-Alanine Isopropyl Ester Hydrochloride as a Research Compound

Within the research landscape, L-Alanine isopropyl ester hydrochloride is primarily recognized for its application in synthetic chemistry, especially in the creation of amino acid derivatives and peptides chemimpex.com. Its structure allows for straightforward reactions to extend peptide chains or modify the alanine (B10760859) residue, making it a valuable tool in peptide synthesis strategies. Furthermore, it acts as an important intermediate in the production of various bioactive molecules, including pharmaceuticals and agrochemicals chemimpex.com. Its use as a reagent in the synthesis of specific prodrugs, such as those targeting the hepatitis C virus, highlights its importance in the development of novel therapeutic agents fishersci.co.ukchemicalbook.com. The compound is frequently utilized in laboratory research and development processes as a key organic synthesis intermediate chemicalbook.comguidechem.com.

Historical Development and Early Academic Investigations

Early academic investigations likely focused on the synthesis and characterization of amino acid esters, including L-alanine isopropyl ester hydrochloride, as fundamental organic molecules. The esterification of amino acids was a crucial step in peptide synthesis methodologies, and the development of efficient methods to synthesize protected and activated amino acid derivatives was a key area of research. The synthesis of L-alanine isopropyl ester hydrochloride typically involves the esterification of L-Alanine with isopropyl alcohol in the presence of an acid catalyst, such as thionyl chloride or HCl chemicalbook.comguidechem.comgoogle.com. Research into optimizing these synthesis routes to achieve high purity and yield would have been a focus of early studies. For instance, patented methods describe synthesizing the compound by reacting L-alanine with isopropanol (B130326) and thionyl chloride, with reported yields reaching over 90% guidechem.comgoogle.com. The exploration of different catalysts, reaction conditions, and purification methods would have been part of these foundational investigations.

An example of a synthesis method involves adding thionyl chloride dropwise to a suspension of L-alanine hydrochloride in isopropanol, followed by stirring and concentration to obtain the product chemicalbook.com. Another method utilizes a metal catalyst like alumina (B75360) to facilitate the reaction between isopropanol, a small amount of thionyl chloride, and L-alanine, aiming to reduce the consumption of corrosive reagents and improve yield and purity guidechem.comgoogle.com.

Current Research Landscape and Emerging Trends

The current research landscape sees L-Alanine isopropyl ester hydrochloride continuing to be a vital intermediate in the synthesis of complex molecules. Its application extends to the development of prodrugs, where it can enhance the bioavailability of active pharmaceutical ingredients chemimpex.com. Recent studies highlight its use in the synthesis of derivatives for potential topical drug delivery systems. For example, it has been employed in the creation of ibuprofenates of isopropyl amino acid esters, which are being investigated as vehicles for non-steroidal anti-inflammatory drugs with potential antimicrobial activity mdpi.commdpi.com. Research in this area involves synthesizing these ester derivatives and evaluating their properties, such as solubility and partition coefficients, to understand their potential in drug delivery mdpi.commdpi.com.

Furthermore, L-Alanine isopropyl ester hydrochloride is explored in the context of chiral separations. Studies have investigated the gas-chromatographic behavior of amino acid derivatives, including L-alanine isopropyl ester, on various stationary phases to achieve enantiomer separation osti.gov. This indicates ongoing research into analytical methods and the application of chiral amino acid derivatives in separating enantiomeric mixtures, which is crucial in the pharmaceutical industry. The compound also finds use as a reference standard and a synthetic precursor in various research applications biocrick.com.

The versatility of L-Alanine isopropyl ester hydrochloride as a chiral building block ensures its continued relevance in the synthesis of new chemical entities with potential applications in medicine, agriculture, and materials science. Emerging trends may involve its incorporation into novel drug delivery systems, its use in the synthesis of peptidomimetics, and further exploration of its properties in chiral recognition and separation processes.

Here is a summary of key properties of L-Alanine isopropyl ester hydrochloride:

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO₂ | biocrick.combiosynth.com |

| Molecular Weight | 167.63 g/mol | biosynth.comkiamaresearchlabs.insigmaaldrich.com |

| CAS Number | 62062-65-1 | biosynth.comkiamaresearchlabs.insigmaaldrich.com |

| PubChem CID | 13089459 | nih.govcenmed.comfishersci.ca |

| Appearance | White crystalline powder | chemimpex.comsigmaaldrich.com |

| Solubility | Soluble in water and organic solvents | chemimpex.com |

| Melting Point | 85 °C | biosynth.com |

Synthetic Methodologies and Strategies

Classical Esterification Processes for L-Alanine Isopropyl Ester Hydrochloride Synthesis

Classical methods for synthesizing L-Alanine isopropyl ester hydrochloride typically involve the direct reaction of L-Alanine with isopropyl alcohol under acidic conditions.

Reaction of L-Alanine with Isopropyl Alcohol

The fundamental reaction involves the condensation of the carboxyl group of L-Alanine with the hydroxyl group of isopropyl alcohol. This reaction is an equilibrium process, and the removal of water is crucial to drive the reaction towards product formation.

Role of Acid Catalysis (e.g., Thionyl Chloride, HCl) in Ester Formation

Acid catalysts are essential in classical esterification to activate the carboxylic acid group of L-Alanine, making it more susceptible to nucleophilic attack by isopropyl alcohol. Common acid catalysts include thionyl chloride (SOCl₂) and hydrogen chloride (HCl).

When thionyl chloride is used, it reacts with isopropyl alcohol to generate HCl in situ, which then acts as the acid catalyst for the esterification. reddit.com This method is often favored for its efficiency in promoting the reaction under anhydrous conditions. For instance, adding thionyl chloride dropwise to a suspension of L-alanine in isopropanol (B130326) at a controlled temperature initiates the reaction. chemicalbook.comguidechem.com The resulting L-alanine isopropyl ester is then converted to its hydrochloride salt by the presence of HCl generated or added in a subsequent step. guidechem.com

Alternatively, gaseous hydrogen chloride can be directly passed into a mixture of L-alanine and isopropyl alcohol. oup.com This also facilitates the ester formation and directly yields the hydrochloride salt. The use of acid catalysis helps to protonate the amino group of alanine (B10760859), preventing unwanted side reactions where the amine could act as a nucleophile. reddit.comfarmaciajournal.com

Contemporary Catalytic Approaches in L-Alanine Isopropyl Ester Hydrochloride Synthesis

More recent approaches have explored the use of various catalysts to improve the efficiency, yield, and environmental profile of L-Alanine isopropyl ester hydrochloride synthesis.

Metal Catalyst Application (e.g., Alumina) for Enhanced Efficiency

Metal catalysts, such as alumina (B75360), have been investigated to catalyze the esterification of L-alanine with isopropanol. The use of metal catalysts can potentially reduce the amount of highly corrosive reagents like thionyl chloride needed for the reaction. google.com For example, syntheses have been reported where L-alanine is reacted with isopropanol and a small amount of thionyl chloride under the catalysis of alumina. guidechem.comgoogle.com This approach has shown promising results in terms of yield and purity, while also minimizing waste. google.com Alumina-supported metal complexes have also been studied as catalysts for esterification reactions of other acids, indicating the potential for similar applications in amino acid esterification. researchgate.netncsu.edu

Optimization of Reaction Parameters for Improved Yield and Purity

Optimization of reaction parameters is crucial in both classical and contemporary methods to achieve high yields and purity of L-Alanine isopropyl ester hydrochloride. Parameters such as the molar ratio of reactants, reaction temperature, reaction time, and the amount and type of catalyst play significant roles.

Research findings highlight the impact of these parameters. For instance, in alumina-catalyzed synthesis, specific conditions involving the amounts of isopropanol, thionyl chloride, L-alanine, and alumina, along with controlled stirring and reaction temperatures over a defined period, have resulted in high yields and purity. google.com The pH adjustment using HCl in a subsequent step is also optimized to facilitate salt formation and product isolation. google.com Crystallization and centrifugation are often employed as final steps to obtain the purified solid product. guidechem.comgoogle.com

The following table summarizes some reported synthesis results:

| Method | Catalyst | L-Alanine Amount | Isopropanol Amount | Thionyl Chloride Amount | Catalyst Amount | Reaction Temperature | Reaction Time | pH Adjustment (2N HCl) | Yield | Purity |

| Example 1 guidechem.comgoogle.com | Alumina | 89 g (1 mol) | 90 ml | 4.36 ml | 5 g | 20 ℃ then 40 ℃ | 24 hours | Adjusted to 5.5 | 90.85% | 99.1% |

| Example 2 google.com | Silica | 89 g (1 mol) | 135 ml | 5.09 ml | 4.8 g | 15 ℃ then 40 ℃ | 24 hours | Adjusted to 5 | 92.13% | 99.4% |

| Example 3 (Larger Scale) google.com | Alumina | 89 kg | 180 L | 5.81 L | 10 kg | 20 ℃ then 40 ℃ | 24 hours | Adjusted to 6 | 93.7% | 99.2% |

| Example 4 google.com | Alumina | 89 g | 180 ml | 5.81 ml | 10 g | 20 ℃ then 40 ℃ | 24 hours | Adjusted to 6 | 92.5% | 99.4% |

| Example 5 (General Procedure) guidechem.com | Alumina | L-alanine | Isopropanol | Small amount SOCl₂ | Alumina | Room temp then heated | Not specified | Adjusted to acidity | ~83.2% | Not specified |

| Example 6 (Using TMSCl) guidechem.com | TMSCl | 1.00 g (11.2 mmol) | 1.5 mL/mmol amino acid | 2.7 equiv TMSCl | None | Reflux | ~5 hours | Not applicable | 52% | Not specified |

| Example 7 (Using Thionyl Chloride) guidechem.com | SOCl₂ | 10 g (DL-alanine) | 400 mL | 26.70 g (224.1 mmol) | None | 20 ℃ then reflux | 4 hours | Not applicable | 100% | Not specified |

Note: Yields and purity can vary depending on the specific conditions and scale of the reaction.

Green Chemistry Principles and Sustainable Synthesis Approaches

The synthesis of chemical compounds, including amino acid derivatives, is increasingly focusing on the principles of green chemistry to minimize environmental impact and improve sustainability. This involves reducing or eliminating the use and generation of hazardous substances.

Reduction of Hazardous Reagent Consumption

Traditional methods for amino acid esterification often utilize hazardous reagents such as thionyl chloride or large quantities of strong mineral acids scirp.org. Green chemistry approaches aim to reduce or replace these reagents with less hazardous alternatives.

For example, exploring catalytic methods that require smaller amounts of catalyst rather than stoichiometric amounts of hazardous reagents can contribute to a greener process nih.gov. The use of solid catalysts, such as alumina, in the esterification of alanine has been reported, which can potentially reduce the consumption of corrosive liquid acids and simplify product isolation google.com.

Solvent Selection and Recycling Strategies

Solvents often constitute a large portion of the mass in chemical reactions and can have significant environmental impacts due to their toxicity, flammability, and volatility. Green chemistry emphasizes the selection of safer and more environmentally benign solvents and the implementation of effective recycling strategies.

In the synthesis of amino acid esters, common solvents include alcohols (like isopropanol, which is also a reactant), dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) scirp.orgnih.govrsc.org. Some of these solvents, particularly chlorinated solvents like DCM, have environmental concerns nih.govrsc.org.

Exploring alternative, greener solvents for the esterification and subsequent work-up and crystallization steps is an important aspect of sustainable synthesis. The use of less toxic alcohols or even solvent-free conditions where feasible can reduce environmental burden scirp.org.

Recycling of solvents and unreacted starting materials is another crucial green chemistry principle. In the context of amino acid ester synthesis, the filtrate after crystallization of the product can potentially contain unreacted starting materials and solvent google.com. Developing processes that allow for the efficient recovery and reuse of these components can significantly reduce waste and improve process economics google.com. For instance, a cyclical process for producing amino acid methyl ester hydrochlorides has been described, which involves recycling the filtrate for reuse in the esterification reaction google.com.

The selection of solvents also considers their role in facilitating the reaction and product isolation. For crystallization, the choice of an appropriate anti-solvent or a solvent system where the product has limited solubility is essential for efficient isolation guidechem.comgoogle.com. Recycling of these solvents after crystallization and filtration steps contributes to a more sustainable process.

Advanced Analytical Techniques for Characterization

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and quantifying any related substances or impurities. wjpmr.com Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities, such as byproducts from synthesis or degradation products.

The development of a robust HPLC method for L-Alanine isopropyl ester hydrochloride is critical for quality control. A key objective is to create a method capable of separating the target analyte from potential process-related impurities, such as L-alanine methyl ester hydrochloride and L-alanine ethyl ester hydrochloride. patsnap.com

Method development typically involves the systematic optimization of chromatographic conditions to achieve adequate separation and peak shape. A reported method for analyzing related substances in L-Alanine isopropyl ester hydrochloride utilizes an ion-pair reversed-phase mechanism. patsnap.com In this approach, an ion-pairing reagent, such as sodium heptanesulfonate, is added to the mobile phase to enhance the retention and separation of the charged analyte on a non-polar stationary phase. patsnap.com

The validation of the analytical method is performed to ensure its reliability, accuracy, and precision for its intended purpose. pharmtech.com Validation encompasses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is confirmed by demonstrating that there is no interference from blanks or known impurities at the retention time of L-Alanine isopropyl ester hydrochloride. patsnap.comresearchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies on spiked samples. pharmtech.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A typical set of chromatographic conditions for the analysis of related substances in L-Alanine isopropyl ester hydrochloride is summarized in the table below.

| Parameter | Condition |

| Chromatographic Column | Octadecyl bonded silica gel (C18) |

| Mobile Phase | A suitable buffer containing an ion-pair reagent like sodium heptanesulfonate and an organic modifier (e.g., acetonitrile). patsnap.com |

| Detection Wavelength | UV detection, typically in the range of 190-210 nm due to the lack of a strong chromophore. patsnap.com |

| Flow Rate | Optimized for best separation efficiency, typically around 1.0 mL/min. |

| Column Temperature | Controlled to ensure reproducible retention times. |

This validated method allows for the rapid separation and accurate quantification of impurities, ensuring the quality of L-Alanine isopropyl ester hydrochloride. patsnap.com

Since L-Alanine isopropyl ester hydrochloride is a chiral molecule, distinguishing between its L- and D-enantiomers is crucial. Enantiomeric separation can be achieved through direct or indirect HPLC methods. chromatographyonline.com The indirect approach involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. chromatographyonline.com

A specific indirect method for the separation of L-alanine isopropyl ester hydrochloride and its enantiomer has been developed. google.com This method involves a pre-column derivatization step using Acetyl Glucose Isothiocyanate (GITC) in an alkaline solution, such as triethylamine (B128534). google.com The resulting diastereomeric derivatives are then separated using reversed-phase HPLC. google.com This technique has been shown to achieve a high degree of separation (greater than 3.0), providing a reliable means of determining the enantiomeric purity of the compound. google.com This approach is advantageous as it uses a common bonded silica gel column rather than a more specialized and potentially less durable chiral stationary phase. google.com

| Parameter | Condition |

| Derivatization Reagent | Acetyl Glucose Isothiocyanate (GITC) solution. google.com |

| Reaction Condition | Alkaline solution (e.g., triethylamine in acetonitrile). google.com |

| Chromatographic Column | YMC-Pack ODS-AQ (C18 bonded silica gel). google.com |

| Mobile Phase | Isocratic elution with Water and Methanol (50:50 v/v). google.com |

| Separation Principle | Separation of diastereomeric derivatives on an achiral stationary phase. google.com |

Direct chiral separation, which involves the use of a Chiral Stationary Phase (CSP), is another common approach. chromatographyonline.comsigmaaldrich.com However, some direct methods for this compound may require harsh conditions, such as highly acidic mobile phases (pH 1.0-2.0), which can damage the chromatographic column. google.com

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful, providing detailed information about the carbon-hydrogen framework of a molecule.

NMR spectroscopy provides unambiguous confirmation of the chemical structure of L-Alanine isopropyl ester hydrochloride by mapping the magnetic environments of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectroscopy of L-Alanine isopropyl ester hydrochloride, each unique proton or group of equivalent protons in the molecule generates a distinct signal. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the signal) provide a wealth of structural information. The expected signals for L-Alanine isopropyl ester hydrochloride are detailed below. chemicalbook.com

| Protons | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Integration | Assignment |

| -CH(CH₃)₂ | ~5.0 | Septet | 1H | Isopropyl methine proton |

| -CH(NH₃⁺)- | ~4.1 | Quartet | 1H | Alanine (B10760859) α-proton |

| -CH(CH₃)₂ | ~1.3 | Doublet | 6H | Isopropyl methyl protons |

| -CH(CH₃)- | ~1.6 | Doublet | 3H | Alanine β-methyl protons |

| -NH₃⁺ | Variable | Broad Singlet | 3H | Ammonium protons |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

The quartet of the α-proton is due to coupling with the three protons of the adjacent β-methyl group. The septet of the isopropyl methine proton arises from coupling to the six protons of the two equivalent isopropyl methyl groups. The presence and pattern of these signals confirm the connectivity of the alanine and isopropyl ester moieties.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of L-Alanine isopropyl ester hydrochloride, each unique carbon atom produces a single peak. The chemical shifts are indicative of the electronic environment of each carbon. nih.gov

| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) | Assignment |

| C=O | ~170-175 | Ester carbonyl carbon |

| -CH(CH₃)₂ | ~70-75 | Isopropyl methine carbon |

| -CH(NH₃⁺)- | ~48-52 | Alanine α-carbon |

| -CH(CH₃)₂ | ~20-23 | Isopropyl methyl carbons (equivalent) |

| -CH(CH₃)- | ~15-18 | Alanine β-methyl carbon |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For L-Alanine isopropyl ester hydrochloride (H-Ala-OiPr HCl), the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural features: the ammonium group (-NH3+), the ester carbonyl group (C=O), and various C-H and C-O bonds.

The presence of the primary ammonium hydrochloride salt gives rise to a broad and prominent absorption band in the 3300-2500 cm⁻¹ region. researchgate.net This broadness is due to the N-H stretching vibrations involved in extensive hydrogen bonding. Within this region, asymmetric and symmetric stretching modes of the -NH3+ group can be observed.

A strong, sharp absorption peak is expected in the range of 1750-1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the saturated ester group. libretexts.org The exact position of this band can provide insight into the electronic environment of the carbonyl group. The C-O stretching vibrations of the ester group typically appear as two distinct bands in the 1300-1000 cm⁻¹ region.

Aliphatic C-H stretching vibrations from the alanine methyl group and the isopropyl ester moiety are observed just below 3000 cm⁻¹. masterorganicchemistry.com Additionally, C-H bending vibrations for these groups appear in the fingerprint region (below 1500 cm⁻¹), contributing to the unique spectral signature of the compound.

Table 1: Characteristic IR Absorption Bands for H-Ala-OiPr HCl

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3300-2500 | N-H stretching | Ammonium (-NH3+) | Strong, Broad |

| ~2980-2850 | C-H stretching | Aliphatic (Alkyl) | Medium-Strong |

| ~1740 | C=O stretching | Ester | Strong, Sharp |

| ~1600-1500 | N-H bending | Ammonium (-NH3+) | Medium |

| ~1470-1450 | C-H bending | Aliphatic (Alkyl) | Medium |

| ~1250-1050 | C-O stretching | Ester | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. The utility of this technique for H-Ala-OiPr HCl is primarily for quantification rather than detailed structural elucidation, as the molecule lacks extensive chromophores that absorb strongly in the near-UV and visible regions.

The main electronic transition available in H-Ala-OiPr HCl is the n → π* (n to pi-star) transition of the carbonyl group in the ester functionality. This is a "forbidden" transition, resulting in a weak absorption band. For simple aliphatic esters, this absorption maximum (λmax) typically occurs in the far UV region, around 200-215 nm. researchgate.net The isopropyl alcohol solvent itself can show absorbance in this region, which must be accounted for when performing analysis. researchgate.net

Because the absorbance is directly proportional to the concentration of the compound in a solution (according to the Beer-Lambert Law), UV-Vis spectroscopy can be employed as a quantitative method. libretexts.org By preparing a series of standard solutions with known concentrations and measuring their absorbance at the λmax, a calibration curve can be constructed. This curve can then be used to determine the concentration of H-Ala-OiPr HCl in an unknown sample. uomustansiriyah.edu.iq

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and structure of the analyte. The molecular formula for H-Ala-OiPr HCl is C6H14ClNO2, with a molecular weight of approximately 167.63 g/mol . nih.govsigmaaldrich.compeptide.com

In a typical mass spectrum of the parent compound (L-Alanine isopropyl ester), the molecular ion peak [M]+ would be observed at an m/z corresponding to its molecular mass (131.17). However, fragmentation, the dissociation of energetically unstable molecular ions, provides valuable structural information. wikipedia.org Common fragmentation pathways for amino acid esters like H-Ala-OiPr HCl include alpha-cleavage and inductive cleavage. wikipedia.orgcreative-proteomics.com

Alpha-cleavage is a common fragmentation pattern for amines and esters, initiated by the radical cation formed on the nitrogen or oxygen atom. wikipedia.orgcreative-proteomics.com This can lead to the loss of the isopropyl group or parts of the ester functionality. One of the most characteristic fragmentation patterns for esters is the cleavage of the bond next to the carbonyl group, leading to the loss of the alkoxy group (-OiPr).

Table 2: Predicted Major Fragments for H-Ala-OiPr (Parent Compound)

| m/z Value | Proposed Fragment | Neutral Loss |

| 131 | [C6H13NO2]+• | (Molecular Ion) |

| 88 | [CH3CH(NH2)CO]+ | •OCH(CH3)2 |

| 74 | [CH3CH=NH2]+ | •COOCH(CH3)2 |

| 59 | [OCH(CH3)2]+ | •CH3CH(NH2)CO |

| 44 | [CH3CH=NH2]+ | CO2 + C3H6 |

These fragmentation patterns are essential for confirming the structure of the molecule and distinguishing it from isomers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique can reveal detailed information about bond lengths, bond angles, molecular conformation, and intermolecular interactions for H-Ala-OiPr HCl.

Crystal Growth Methodologies

The first and often most challenging step in X-ray crystallography is growing a high-quality single crystal suitable for diffraction. For small organic molecules like amino acid derivatives, a common and effective method is slow evaporation of a solvent. researchgate.net

This process involves dissolving the H-Ala-OiPr HCl powder in a suitable solvent or solvent mixture in which it has moderate solubility. The selection of the solvent is critical. Solvents like ethanol, isopropanol (B130326), or aqueous mixtures are potential candidates. The saturated or near-saturated solution is then left undisturbed in an environment that allows the solvent to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the nucleation and gradual growth of ordered crystals. The goal is to obtain a single, defect-free crystal of sufficient size (typically 0.1-0.5 mm in each dimension).

Diffraction Data Collection and Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an intense beam of monochromatic X-rays. wikipedia.org The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms, which improves the quality of the diffraction data. fiveable.me

As the crystal is rotated in the X-ray beam, a diffraction pattern of thousands of reflections is collected on a detector. wikipedia.org The angles and intensities of these diffracted beams are measured. This raw data is then processed to determine the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the crystal's symmetry).

The next step is to solve the "phase problem" to generate an initial electron density map. fiveable.me For small molecules, this is typically done using direct methods. wikipedia.org An initial atomic model is built into the electron density map. This model is then refined using computational, non-linear least-squares methods. yetnet.ch The refinement process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. yetnet.ch

Analysis of Molecular Conformation and Intermolecular Interactions

The final refined crystal structure provides a wealth of information at the atomic level. The analysis focuses on two main aspects:

Molecular Conformation : This includes the precise measurement of all bond lengths, bond angles, and torsion (dihedral) angles within the H-Ala-OiPr HCl molecule. This reveals the preferred three-dimensional shape of the molecule in the solid state. For instance, the analysis would describe the planarity of the ester group and the specific orientation of the isopropyl and methyl groups relative to the amino acid backbone. nih.gov

Applications in Organic Synthesis and Medicinal Chemistry Research

L-Alanine Isopropyl Ester Hydrochloride as a Chiral Building Block in Asymmetric Synthesis

The L-configuration of the alanine (B10760859) moiety in L-Alanine isopropyl ester hydrochloride makes it a valuable chiral building block in asymmetric synthesis chemimpex.comrsc.org. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often essential for the efficacy and safety of pharmaceutical agents nih.govwhiterose.ac.uk. The use of enantiomerically pure building blocks allows for the construction of complex molecules with defined stereochemistry rsc.org.

Derivatization for Creation of Stereocenters

L-Alanine isopropyl ester hydrochloride can be readily derivatized to introduce new stereocenters into target molecules. The amino and ester functionalities provide reactive handles for various chemical transformations. For instance, the amino group can undergo acylation, alkylation, or coupling reactions, while the isopropyl ester can be modified or cleaved. These reactions, performed under controlled conditions, can lead to the formation of new chiral centers with high stereoselectivity, guided by the existing stereocenter of the alanine moiety.

Role in Chiral Ligand and Auxiliary Design

Chiral amino acid derivatives, including L-alanine esters, are frequently employed in the design and synthesis of chiral ligands and auxiliaries acs.org. These specialized molecules are essential components in asymmetric catalysis, promoting the formation of specific enantiomers during reactions. By incorporating the L-alanine isopropyl ester structure into ligand or auxiliary frameworks, researchers can create new chiral environments that induce asymmetry in various catalytic transformations, such as asymmetric hydrogenation or carbon-carbon bond formation acs.org.

Intermediate in the Synthesis of Complex Bioactive Molecules

L-Alanine isopropyl ester hydrochloride is a key intermediate in the synthesis of a variety of complex bioactive molecules, particularly in the pharmaceutical sector chemicalbook.comchemimpex.com.

Precursor in Anti-Hepatitis C Virus Prodrug Synthesis (e.g., Sofosbuvir, Tenofovir (B777) Alafenamide)

A prominent application of L-Alanine isopropyl ester hydrochloride is its use as a crucial precursor in the synthesis of antiviral prodrugs targeting the Hepatitis C virus (HCV), such as Sofosbuvir and Tenofovir Alafenamide nih.govfishersci.camedchemexpress.comuni.lunih.gov. These drugs are phosphoramidate (B1195095) prodrugs designed to deliver the active antiviral moiety more effectively into target cells wikipedia.orgwikipedia.org.

In the synthesis of Sofosbuvir, L-Alanine isopropyl ester hydrochloride is a starting material for the construction of the phosphoramidate moiety nih.govnih.gov. This involves coupling the amino group of the alanine ester with a suitably activated phosphorus compound, followed by further reactions to build the complete Sofosbuvir structure nih.gov. The stereochemistry of the L-alanine is critical for achieving the desired (Sp) diastereomer of Sofosbuvir, which is the clinically active form nih.gov.

Similarly, L-Alanine isopropyl ester is utilized in the synthesis of Tenofovir Alafenamide up.ac.za. It reacts with a modified tenofovir core to form the phosphoramidate linkage, contributing the isopropyl alaninate (B8444949) part of the prodrug structure up.ac.za. This synthesis often involves coupling reactions between L-alanine isopropyl ester and a phosphonate (B1237965) intermediate chemicalbook.com.

Synthesis of Other Pharmaceutical Intermediates

Beyond antiviral prodrugs, L-Alanine isopropyl ester hydrochloride serves as an intermediate in the synthesis of other pharmaceutical compounds and intermediates chemicalbook.comchemimpex.com. Its reactivity and chiral nature make it suitable for incorporation into diverse molecular scaffolds with potential biological activities. It is used in the development of amino acid derivatives that can potentially enhance drug efficacy chemimpex.com.

Applications in Peptide Synthesis Methodologies

L-Alanine isopropyl ester hydrochloride is also valuable in peptide synthesis methodologies guidechem.comchemimpex.com. In peptide synthesis, amino acids are coupled together to form peptide chains. To control the coupling process and prevent unwanted side reactions, the amino and carboxyl groups of amino acids are typically protected. The isopropyl ester group serves as a protecting group for the carboxyl group of L-alanine, allowing for selective coupling reactions involving the amino group guidechem.com.

As an Amino Acid Ester Component in Amide Bond Formation

In organic synthesis, H-Ala-oipr HCl functions as an amino acid ester component, providing a protected alanine residue with a free amino group (in its protonated form) and a protected carboxyl group (as the isopropyl ester). This structural arrangement is essential for controlled amide bond formation reactions. The compound participates as the nucleophilic amine component, reacting with activated carboxylic acids (either protected amino acids or peptide fragments) to form a new peptide bond. guidechem.comchembk.comchemimpex.comchemicalbook.comguidechem.com The isopropyl ester serves as a protecting group for the carboxyl function of alanine, preventing self-coupling or unwanted side reactions involving the carboxyl group during peptide chain elongation. guidechem.com The formation of the amide bond typically involves coupling reagents that activate the carboxyl group of the other reactant, facilitating the nucleophilic attack by the free amino group of the amino acid ester.

Strategies for Deprotonation of Hydrochloride Salts of Peptide Esters

Amino acid and peptide esters are often handled and stored as their hydrochloride salts due to increased stability. However, for these compounds to act as nucleophiles in amide bond formation, the protonated amino group must be deprotonated to reveal the free amine. core.ac.ukwiley-vch.de This deprotonation step is critical for the subsequent coupling reaction with an activated carboxylic acid.

Traditional methods for deprotonating hydrochloride salts of peptide esters involve the use of a tertiary base, which is typically added in situ to the reaction mixture containing the protonated amine and the acylating agent. core.ac.ukwiley-vch.de While widely practiced, this approach can have drawbacks, including the potential for side reactions such as O-acylation, succinimide (B58015) and glutarimide (B196013) formation, diketopiperazine ring closure, and racemization, particularly in the presence of salts of tertiary amines. core.ac.ukwiley-vch.de

Research has explored alternative strategies to mitigate these issues. One method involves the use of activated zinc dust for the deprotonation of hydrochloride salts of amino acid and peptide esters. This approach has been shown to be neat and quantitative, allowing for the isolation of free amino peptide esters in good yield and purity, and eliminating the need for a tertiary base during the coupling step. core.ac.uknih.govcapes.gov.brresearchgate.net This method has been successfully applied in the synthesis of peptides. core.ac.uk

Solid-Phase and Solution-Phase Peptide Synthesis Contributions

H-Ala-oipr HCl, like other amino acid ester hydrochlorides, is a valuable component in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). chemimpex.comlabcompare.comekb.egpdx.edu

In solution-phase synthesis, H-Ala-oipr HCl can be directly coupled with a protected amino acid or peptide fragment using appropriate coupling reagents after deprotonation. This method allows for the synthesis of peptides in homogeneous solution and is often used for the preparation of shorter peptides or for the synthesis of peptide fragments that are later coupled.

In solid-phase synthesis, while the C-terminus of the initial amino acid is typically attached to a solid support, amino acid ester hydrochlorides like H-Ala-oipr HCl can be incorporated into the peptide chain during elongation. Following the coupling of the first amino acid to the resin, subsequent amino acids, protected at their N-terminus (e.g., Fmoc or Boc), are coupled sequentially. After deprotection of the N-terminus, an activated amino acid derivative is coupled. While the free amino acid with a protected N-terminus is typically used, amino acid ester hydrochlorides could potentially be involved in specific strategies or for the synthesis of modified peptides where an ester at a side chain or at the C-terminus of a fragment is desired before cleavage from the resin. L-Alanine isopropyl ester hydrochloride is explicitly mentioned as being employed in peptide synthesis. chemimpex.com

Exploration in Novel Chemical Transformations and Reactions

Beyond its established roles in peptide synthesis, H-Ala-oipr HCl and related alanine derivatives are explored in novel chemical transformations and reactions. As a chiral building block derived from a natural amino acid, it holds potential in the synthesis of a wide array of chiral molecules. chemimpex.com

Research into novel synthetic routes for the preparation of H-Ala-oipr HCl itself highlights ongoing efforts to develop more efficient and environmentally friendly chemical processes. For instance, novel methods involving the reaction of L-alanine with triphosgene (B27547) followed by ring opening with isopropanol (B130326) under acidic conditions have been explored as alternatives to methods using thionyl chloride. google.com

Furthermore, the reactivity of the amino group and the ester group in H-Ala-oipr HCl can be leveraged in various transformations beyond simple amide coupling. While specific examples of H-Ala-oipr HCl in entirely novel reaction types were not extensively detailed in the search results, the broader context of amino acid derivatives in catalysis and the development of new amidation strategies using various catalysts (such as Lewis acids and boronic acids) suggest potential areas for exploration where amino acid esters could serve as substrates or ligands. nih.govucl.ac.uk The compound's use as an intermediate in the synthesis of pharmaceuticals like Sofosbuvir also underscores its relevance in the development of novel chemical entities and the processes to produce them. guidechem.comgoogle.com

Biochemical and in Vitro Research Applications

Investigation of Amino Acid Metabolism and Protein Synthesis Pathways in In Vitro Models

Research involving L-Alanine isopropyl ester hydrochloride contributes to the understanding of amino acid metabolism and protein synthesis pathways in in vitro systems. chemimpex.com Amino acids and their derivatives, including L-Alanine isopropyl ester, are recognized for their influence on various biological activities, such as the secretion of anabolic hormones and the supply of fuel during exercise. chemsrc.commedchemexpress.commedchemexpress.com

Studies on Amino Acid Uptake and Utilization in Cellular Systems

Studies on amino acid uptake and utilization in cellular systems can involve L-Alanine isopropyl ester hydrochloride as a subject of investigation or as a tool. Research on L-alanine itself has demonstrated its uptake and metabolism in cellular systems like Trypanosoma cruzi, highlighting the complexity of amino acid utilization depending on environmental conditions. nih.gov While direct studies specifically detailing the uptake and utilization of L-Alanine isopropyl ester hydrochloride in various cellular systems were not extensively found in the search results, its classification as an alanine (B10760859) derivative suggests its potential relevance in such investigations. medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.com The compound's use in cell culture media implies its role in providing essential nutrients, which relates to cellular amino acid uptake and utilization. chemimpex.comfishersci.comfishersci.co.uk

Role in Enzyme-Catalyzed Reactions for Peptide Production (e.g., L-alanyl-L-glutamine)

L-Alanine isopropyl ester hydrochloride plays a role in enzyme-catalyzed reactions, particularly in the synthesis of peptides. It is employed in peptide synthesis as a chiral building block. chemimpex.com While L-alanine methyl ester hydrochloride is frequently cited as a substrate in the enzymatic production of L-alanyl-L-glutamine using enzymes like α-amino acid ester acyltransferase, L-Alanine isopropyl ester hydrochloride has also been explored as a substrate in such enzymatic reactions to increase the production of dipeptides like Ala-Gln. nih.govresearchgate.netnih.govwipo.int

An example of its potential use is in reactions catalyzed by enzymes such as α-amino acid ester acyltransferase, where different amino acid esters, including L-alanine isopropyl ester hydrochloride, can be selected as substrates for the production of dipeptides. nih.gov This highlights its utility in enzymatic synthesis routes for creating peptide bonds.

Utilization in Cell Culture Media and Cellular Biology Research

L-Alanine isopropyl ester hydrochloride is utilized in cell culture media and in broader cellular biology research. chemimpex.comfishersci.comfishersci.co.uk

Support of Cell Line Growth and Viability

The compound is incorporated into cell culture media to support the growth of various cell lines. chemimpex.comfishersci.comfishersci.co.uk By providing essential nutrients, it contributes to maintaining the viability and proliferation of cells in controlled laboratory environments. chemimpex.comfishersci.comfishersci.co.uk Studies evaluating the effect of L-alanine isopropyl ester on cell viability have been conducted, for instance, in the context of assessing the toxicity of prodrug moieties, where it was observed to have a limited effect on the viability of certain cell lines at specific concentrations. rsc.org

Nutrient Provision in Controlled Cell Environments

As a component of cell culture media, L-Alanine isopropyl ester hydrochloride serves as a nutrient source for cells. chemimpex.comfishersci.comfishersci.co.uk This nutrient provision is crucial for supporting cellular metabolic processes, growth, and maintenance in in vitro settings. chemimpex.comfishersci.comfishersci.co.uk

In Vitro Studies on the Biochemical Effects of Amino Acid Derivatives

L-Alanine isopropyl ester hydrochloride, as an amino acid derivative, is relevant in in vitro studies investigating the biochemical effects of such compounds. Amino acid derivatives are known to influence various physiological activities. chemsrc.commedchemexpress.commedchemexpress.com Research has explored the effects of L-alanine isopropyl ester in the context of prodrug strategies, examining its impact on cell viability and its role in the intracellular bioactivation of prodrugs in cell lines. rsc.orgnih.gov These studies contribute to understanding how amino acid derivatives can be utilized or how they behave within biological systems at a biochemical level in vitro.

Chemical Compound: H-Ala-oipr HCl

This article focuses on the chemical compound H-Ala-oipr HCl, also known as L-Alanine Isopropyl Ester Hydrochloride. Information regarding specific biochemical and in vitro research applications, as outlined in the request, was not extensively available in the consulted sources.

L-Alanine Isopropyl Ester Hydrochloride is a chemical compound with the formula C6H13NO2.HCl kiamaresearchlabs.in. Its molecular weight is approximately 167.63 g/mol kiamaresearchlabs.incenmed.com. The compound is typically described as a powder kiamaresearchlabs.in.

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Synthetic Routes for L-Alanine Isopropyl Ester Hydrochloride

Research into novel and highly efficient synthetic routes for L-alanine isopropyl ester hydrochloride is crucial for improving yield, reducing environmental impact, and lowering production costs. Current methods often involve starting from L-alanine and reacting it with reagents like triphosgene (B27547) for ring closure, followed by ring opening with isopropanol (B130326) under acidic conditions and subsequent salt formation to obtain the hydrochloride product. patsnap.com

Ongoing research explores alternative synthetic pathways. One patented method describes a sequence starting with L-alanine, reacting with triphosgene, then opening the ring with isopropanol under acidic conditions, and finally performing salt formation. patsnap.com L-alanine isopropyl ester hydrochloride is also synthesized by reacting L-alanine isopropyl ester with ethyldichlorophosphate in the presence of triethylamine (B128534), leading to intermediate compounds that are relevant in the synthesis of prodrugs. uva.es Another approach involves reacting phenyl dichlorophosphate (B8581778) with benzyl (B1604629) alcohol and triethylamine, followed by reaction with L-alanine isopropyl ester hydrochloride to construct intermediate compounds used in the synthesis of antiviral agents like AT-511. mdpi.com The condensation of p-nitrophenyl dichlorophosphate with phenol (B47542) and L-alanine isopropyl ester hydrochloride in the presence of triethylamine has also been reported to yield diastereomeric mixtures that can be further processed to obtain specific isomers. mdpi.comresearchgate.net Future research will likely focus on developing stereoselective syntheses to minimize the formation of the D-enantiomer early in the process, potentially utilizing biocatalytic routes which offer mild, highly selective, and environmentally benign strategies for pharmaceutical production. researchgate.net

Exploration of Advanced Analytical Methodologies for Comprehensive Impurity Profiling and Quality Control

Comprehensive impurity profiling and stringent quality control are paramount for pharmaceutical intermediates like L-alanine isopropyl ester hydrochloride. Impurities, including the D-enantiomer, can significantly impact the safety and efficacy of the final drug product. google.comwdh.ac.id Advanced analytical methodologies are continuously being explored to enhance the detection, identification, structural elucidation, and quantification of impurities. wdh.ac.idresearchgate.net

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and separation of L-alanine isopropyl ester hydrochloride and its enantiomer. google.compatsnap.com Methods employing crown ether chiral chromatographic columns and specific mobile phases have been developed for effective separation and accurate detection of the enantiomer content. patsnap.com Derivatization techniques using reagents like acetyl Glucose Isothiocyanate (GITC) in the presence of an alkaline solution followed by HPLC analysis have also proven effective in separating and detecting the enantiomers. google.com Research continues to refine these chromatographic methods, focusing on parameters such as flow velocity and sample size to optimize separation and sensitivity. google.com The development of highly specific and sensitive methods is crucial for controlling impurities and ensuring the quality of drug substances synthesized from L-alanine isopropyl ester hydrochloride. researchgate.netgoogle.com Techniques like GC-MS and HPLC-MS are valuable for impurity characterization without prior separation. wdh.ac.id

Expansion of Chiral Synthesis Applications Utilizing L-Alanine Isopropyl Ester Hydrochloride

L-Alanine isopropyl ester hydrochloride serves as a key chiral building block in organic chemistry and peptide synthesis. chemimpex.com Its inherent chirality makes it valuable for the synthesis of a wide range of chiral molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com

Future research will likely focus on expanding its utility in the asymmetric synthesis of complex molecules. As a source of the L-alanine moiety, it is integral in the creation of phosphoramidate (B1195095) prodrugs, such as those derived from nucleosides, which are designed to improve the intracellular delivery and activation of antiviral and anticancer agents. mdpi.comresearchgate.netcardiff.ac.uk The synthesis of diastereomerically pure phosphoramidates often involves coupling L-alanine isopropyl ester hydrochloride with phosphorylated intermediates. mdpi.comresearchgate.net Research is exploring novel methodologies for the preparation of these prodrugs with high diastereomeric purity. researchgate.netcardiff.ac.uk Furthermore, L-alanine isopropyl ester hydrochloride can be used in the synthesis of Schiff bases, which are then employed as substrates in asymmetric alkylation reactions catalyzed by chiral metal complexes, leading to the formation of substituted alpha-methyl alpha-amino acids with notable enantiomeric excess. cnr.it The exploration of new reactions and catalytic systems that leverage the chirality of L-alanine isopropyl ester hydrochloride will be a significant area of future work.

Integration with Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling, including Density Functional Theory (DFT) calculations and Molecular Dynamics simulations, are becoming increasingly integrated into chemical research to understand molecular properties, reaction mechanisms, and interactions. cardiff.ac.ukrsc.orgresearchgate.netphyschemres.org

Density Functional Theory (DFT) Calculations

DFT calculations can provide valuable insights into the electronic structure, stability, and reactivity of L-alanine isopropyl ester hydrochloride and intermediates derived from it. These calculations can be used to analyze the most stable conformations of molecules and predict spectroscopic properties like IR spectra, aiding in structural characterization. rsc.orgmdpi.com DFT has been successfully applied to study amino acid derivatives and peptide derivatives to understand intra- and intermolecular interactions. mdpi.com In the context of L-alanine isopropyl ester hydrochloride, DFT can help elucidate the mechanisms of novel synthetic routes, predict the properties of potential impurities, and guide the design of new chiral catalysts or reaction conditions. rsc.orgresearchgate.net Studies on related amino acid complexes have utilized DFT to support proposed geometries and understand structural and mechanistic aspects of reactions. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics simulations can complement DFT calculations by providing information on the dynamic behavior of molecules in different environments, such as in solution or interacting with other molecules. While specific studies on L-alanine isopropyl ester hydrochloride using molecular dynamics were not prominently found in the search results, this technique is widely used in related areas of chemical and biological research. physchemres.org For instance, molecular dynamics simulations are employed to study drug delivery systems and the interactions of molecules with biological targets. nih.govresearchgate.net Future research could utilize molecular dynamics to understand the solvation behavior of L-alanine isopropyl ester hydrochloride, its interactions with enzymes or receptors if explored in biological contexts, or the dynamics of reactions involving this chiral intermediate.

Emerging Roles in Chemical Biology, Materials Science, and Nanotechnology Research

Beyond its established use in pharmaceutical synthesis, L-alanine isopropyl ester hydrochloride and its derivatives are finding emerging roles in chemical biology, materials science, and nanotechnology.

In chemical biology, amino acid esters are fundamental units, and L-alanine isopropyl ester hydrochloride could be utilized in the synthesis of probes or building blocks for studying biological processes, such as protein synthesis or enzyme activity, although specific examples involving this exact compound were not detailed in the search results. chemimpex.comaimspress.com

Q & A

Q. How should researchers address discrepancies between observed and theoretical mass spectra?

- Methodological Answer :

- Re-examine synthesis steps for side reactions (e.g., oxidation, racemization).

- Use high-resolution MS (HRMS) to identify adducts or isotopic patterns.

- Disclose limitations in supplementary materials and propose follow-up studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.